molecular formula C17H27NO B13937325 1-(4-Butylphenyl)-2-piperidin-1-ylethanol CAS No. 63991-41-3

1-(4-Butylphenyl)-2-piperidin-1-ylethanol

Cat. No.: B13937325
CAS No.: 63991-41-3
M. Wt: 261.4 g/mol
InChI Key: ASNCQEFSRZACNI-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-2-piperidin-1-ylethanol is an organic compound that features a piperidine ring attached to a butyl-substituted phenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-2-piperidin-1-ylethanol typically involves the reaction of 4-butylbenzaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-2-piperidin-1-ylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 1-(4-Butylphenyl)-2-piperidin-1-ylethanone.

    Reduction: Formation of 1-(4-Butylphenyl)-2-piperidin-1-ylethane.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Butylphenyl)-2-piperidin-1-ylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-2-piperidin-1-ylethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the butyl-substituted phenyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The ethanol moiety may also contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    1-(4-Butylphenyl)-2-piperidin-1-ylethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(4-Butylphenyl)-2-piperidin-1-ylethane: Similar structure but with an alkane group instead of a hydroxyl group.

Uniqueness: 1-(4-Butylphenyl)-2-piperidin-1-ylethanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This functional group allows for further chemical modifications and interactions with biological targets, making it a versatile compound in various research applications.

Properties

CAS No.

63991-41-3

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

1-(4-butylphenyl)-2-piperidin-1-ylethanol

InChI

InChI=1S/C17H27NO/c1-2-3-7-15-8-10-16(11-9-15)17(19)14-18-12-5-4-6-13-18/h8-11,17,19H,2-7,12-14H2,1H3

InChI Key

ASNCQEFSRZACNI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(CN2CCCCC2)O

Origin of Product

United States

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